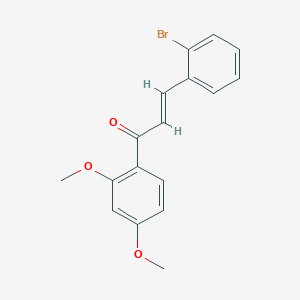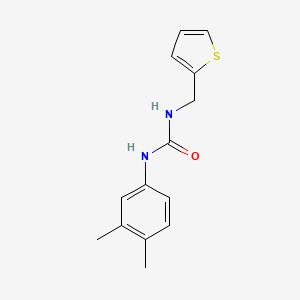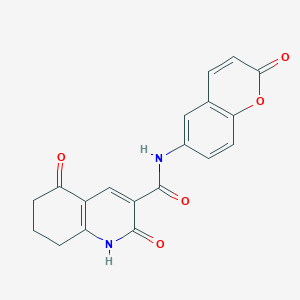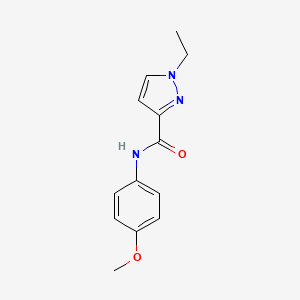amino]propanenitrile](/img/structure/B5365957.png)
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile, also known as EOCMPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and promote cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and tumor growth. In Alzheimer's disease, this compound has been shown to reduce the levels of toxic amyloid-beta peptides and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile has several advantages for lab experiments, including its high purity and yield, as well as its strong fluorescence properties, which make it suitable for use as a fluorescent probe in analytical chemistry. However, this compound also has some limitations, including its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile. In medicine, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential for the treatment of cancer and Alzheimer's disease. In agriculture, more research is needed to determine the optimal concentration and application method of this compound for enhancing plant growth and yield. In industry, further studies are needed to explore the potential applications of this compound as a fluorescent probe in analytical chemistry and other fields.
Synthesis Methods
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with ethyl cyanoacetate, followed by the reaction with formaldehyde and methylamine. The resulting product is then subjected to a series of purification steps to obtain pure this compound. This synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for large-scale production.
Scientific Research Applications
3-[[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl](methyl)amino]propanenitrile has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, as it exhibits potent anti-proliferative and anti-metastatic effects. It has also been investigated for its role in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
In agriculture, this compound has been studied for its ability to enhance plant growth and yield. It has been shown to promote root elongation and increase chlorophyll content in plants, leading to improved photosynthesis and biomass production.
In industry, this compound has been investigated for its potential use as a fluorescent probe in analytical chemistry, as it exhibits strong fluorescence properties.
properties
IUPAC Name |
3-[(6-ethoxy-2-oxochromen-4-yl)methyl-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-5-6-15-14(10-13)12(9-16(19)21-15)11-18(2)8-4-7-17/h5-6,9-10H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMSNSJYJHHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)

![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)

![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)

![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)